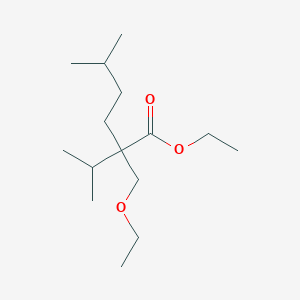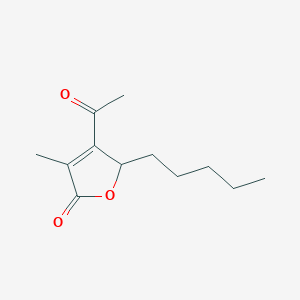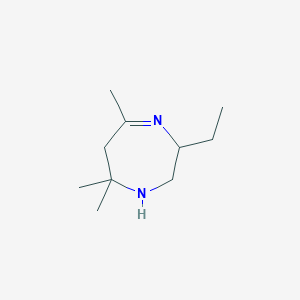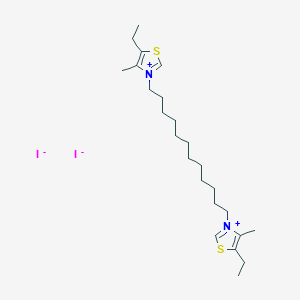
Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide is a compound belonging to the class of thiazolium salts. Thiazolium compounds are heteroaromatic cations that are structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .
Preparation Methods
The synthesis of thiazolium salts, including Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide, can be achieved through two major methods: the Hantzsch reaction and quaternization .
Hantzsch Reaction: This method involves the cyclization of thioamides with α-halocarbonyl compounds.
Quaternization: This more commonly used route involves the alkylation of thiazoles by various alkylation reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates. The reaction rate depends on the nucleophilic attack of thiazoles to the alkylation reagents.
Chemical Reactions Analysis
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: Thiazolium salts can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide can be compared with other similar compounds, such as:
Imidazolium Salts: These are structurally similar to thiazolium salts but have a nitrogen atom instead of sulfur.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide lies in its specific structure and the resulting chemical and physical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
639459-71-5 |
|---|---|
Molecular Formula |
C24H42I2N2S2 |
Molecular Weight |
676.5 g/mol |
IUPAC Name |
5-ethyl-3-[12-(5-ethyl-4-methyl-1,3-thiazol-3-ium-3-yl)dodecyl]-4-methyl-1,3-thiazol-3-ium;diiodide |
InChI |
InChI=1S/C24H42N2S2.2HI/c1-5-23-21(3)25(19-27-23)17-15-13-11-9-7-8-10-12-14-16-18-26-20-28-24(6-2)22(26)4;;/h19-20H,5-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
NOUOQTPDNPMPTP-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C([N+](=CS1)CCCCCCCCCCCC[N+]2=CSC(=C2C)CC)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


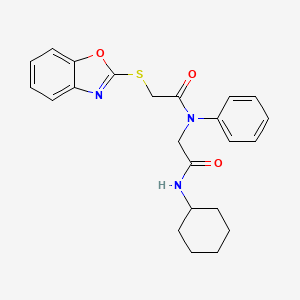
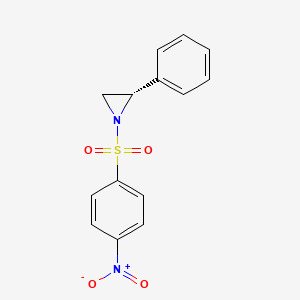
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

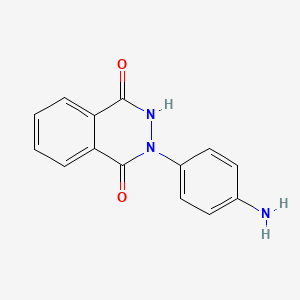
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
